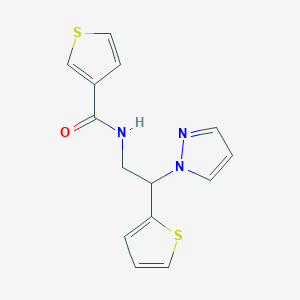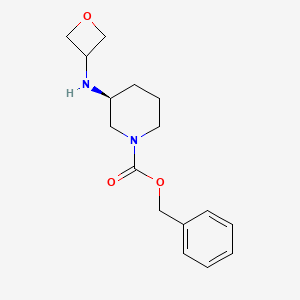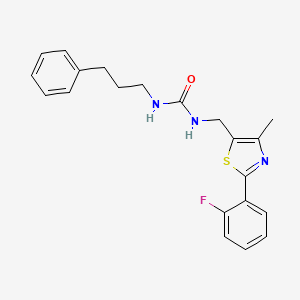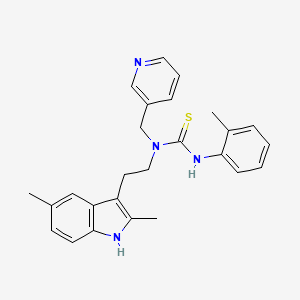
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide, commonly known as 'PTT', is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of heterocyclic compounds and has a molecular formula of C18H15N3OS2. PTT has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation.
Scientific Research Applications
Heterocyclic Synthesis and Medicinal Applications
- Compounds related to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide have been explored for their utility in synthesizing a range of heterocyclic structures. These structures, including pyrazoles, isoxazoles, pyrimidines, and triazines, demonstrate the versatility of thiophenylhydrazonoacetates in heterocyclic synthesis. The reactivity of these compounds toward different nitrogen nucleophiles offers a pathway to polyfunctionally substituted derivatives, which are of interest in medicinal chemistry for their potential biological activities (Mohareb et al., 2004).
Antimicrobial Activity
- The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has shown that these compounds possess potential antimicrobial activity. Specifically, some derivatives demonstrated significant antibacterial activity against B. subtilis and antifungal activity against A. niger, highlighting their potential as leads in the development of new antimicrobial agents (Sowmya et al., 2018).
Antidepressant Activity
- Research into thiophene-based pyrazolines has revealed their potential as antidepressant medications. Specific derivatives reduced immobility time significantly in both force swimming and tail suspension tests, suggesting their efficacy in treating depression. This opens avenues for the development of new therapeutic agents targeting depression, highlighting the medicinal potential of these heterocyclic compounds (Mathew et al., 2014).
Synthesis and Characterization for Material Science Applications
- The synthesis and characterization of novel thiophene-based amide derivatives have been conducted, focusing on their structural features and nonlinear optical (NLO) properties. These studies are pivotal in material science, especially in the design and development of new materials with potential applications in optoelectronics and photonics. The detailed computational and experimental analyses offer insights into the electronic structure and stability of these compounds, paving the way for their utilization in advanced technological applications (Kanwal et al., 2022).
properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-14(11-4-8-19-10-11)15-9-12(13-3-1-7-20-13)17-6-2-5-16-17/h1-8,10,12H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBJAORBKZEXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(benzo[d][1,3]dioxole-5-carboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2577706.png)
![{[(2R,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2577708.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2577713.png)

![(5-Bromofuran-2-yl)-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2577715.png)

![(2S)-1-(prop-2-yn-1-yl)-N-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide](/img/structure/B2577720.png)


![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)
![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)